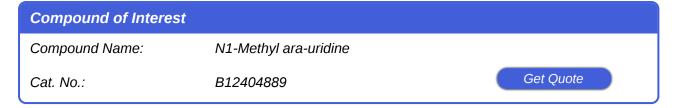


A Comparative Analysis of the Immunogenicity of Modified Nucleosides in mRNA

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For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based vaccines and therapeutics has revolutionized the landscape of modern medicine. A key innovation driving this success is the use of modified nucleosides to modulate the immunogenicity of in vitro transcribed (IVT) mRNA. Unmodified IVT mRNA can trigger innate immune responses, leading to inflammation and reduced protein expression. This guide provides a comparative analysis of the immunogenicity of commonly used nucleoside modifications, supported by experimental data, to aid researchers in the rational design of mRNA-based technologies.

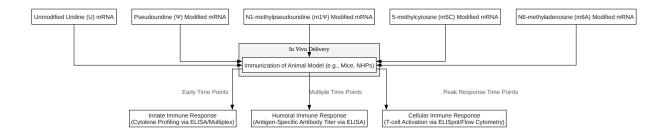
Innate Immune Sensing of mRNA

The innate immune system recognizes IVT mRNA primarily through endosomal Toll-like receptors (TLRs) 7 and 8, which sense single-stranded RNA, and the cytosolic retinoic acid-inducible gene I (RIG-I), which detects 5'-triphosphate RNA. Activation of these receptors initiates signaling cascades that lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can inhibit antigen expression and contribute to vaccine reactogenicity. Nucleoside modifications can alter the way mRNA interacts with these sensors, thereby reducing its intrinsic immunogenicity.

Experimental Workflow for Immunogenicity Assessment



The following diagram outlines a typical experimental workflow for the comparative assessment of the immunogenicity of different nucleoside-modified mRNA candidates.



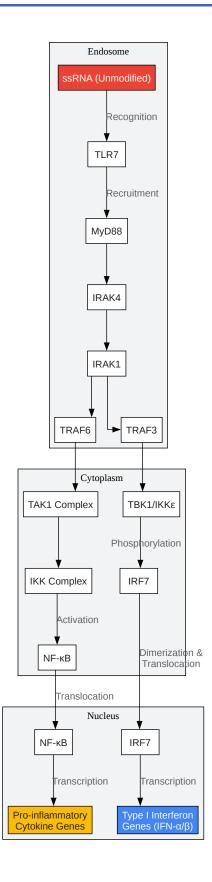
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Fig. 1: Experimental workflow for comparative immunogenicity analysis.

Signaling Pathways Toll-Like Receptor 7 (TLR7) Signaling

Unmodified single-stranded RNA (ssRNA) is recognized by TLR7 in the endosome, leading to a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.





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Fig. 2: TLR7 signaling pathway activated by unmodified ssRNA.

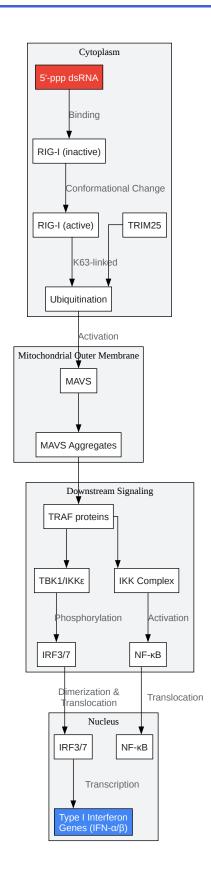




RIG-I Signaling Pathway

The cytosolic sensor RIG-I recognizes viral or synthetic RNA containing a 5'-triphosphate, initiating a signaling cascade that converges on the production of type I interferons.





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Fig. 3: RIG-I signaling pathway activated by 5'-triphosphate RNA.



Comparative Immunogenicity of Nucleoside Modifications

The choice of nucleoside modification significantly impacts the immunogenicity and translational efficiency of mRNA. This section compares unmodified uridine with common modifications: pseudouridine (Ψ), N1-methylpseudouridine (m1 Ψ), 5-methylcytosine (m5C), and N6-methyladenosine (m6A).

Innate Immune Response

Modified nucleosides generally lead to a dampened innate immune response compared to unmodified mRNA. This is primarily due to reduced recognition by TLRs.

Table 1: Comparative Innate Immune Response to Modified mRNA



Nucleoside Modification	Key Findings on Innate Immunity	Supporting Data (Example)
Unmodified Uridine (U)	Potently activates TLR7/8 and RIG-I, leading to high levels of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). [1] This can lead to dose-limiting toxicity.[2]	In rhesus macaques, unmodified mRNA (160 μg) induced higher levels of IFN-α and IL-7 compared to m1Ψ- modified mRNA.[2][3]
Pseudouridine (Ψ)	Significantly reduces TLR activation, leading to lower production of IFN-α and TNF-α compared to unmodified mRNA.[4] This modification enhances the translational capacity and stability of mRNA in vivo.[4]	Administration of Ψ-modified mRNA in mice did not induce IFN-α secretion, unlike unmodified mRNA.[4]
N1-methylpseudouridine (m1Ψ)	Further reduces innate immunogenicity compared to Ψ , leading to even lower cytokine induction.[5] It is considered the gold standard for reducing immunogenicity while maximizing protein expression.[6]	In rhesus macaques, m1Ψ-modified mRNA (400 μg and 800 μg) induced higher levels of IL-6 but lower levels of IFN-α and IL-7 compared to unmodified mRNA.[2][3]
5-methylcytosine (m5C)	Incorporation of 5mC into self- amplifying RNA (saRNA) has been shown to attenuate the type I interferon response, particularly in plasmacytoid dendritic cells (pDCs), by reducing RIG-I sensing.[7][8] This leads to reduced reactogenicity while	A clinical trial with an saRNA vaccine incorporating 5mC demonstrated reduced vaccine reactogenicity.[7] In mice, a 5mC-incorporating saRNA vaccine produced robust IgG responses.[8]



	maintaining robust humoral responses.[7][9]	
N6-methyladenosine (m6A)	The role of m6A in mRNA vaccine immunogenicity is complex and context- dependent. It is a prevalent endogenous modification that regulates mRNA stability and translation.[10] Some studies suggest that m6A modification can help viral RNA evade immune recognition.[10] However, its incorporation into synthetic mRNA can sometimes abolish translatability.[4]	In vitro studies have shown that the presence of m6A in transcripts can completely abolish their translatability.[4] However, other studies suggest designing mRNA vaccines with m6A modifications could be a potential strategy.[10]

Adaptive Immune Response

While reducing the innate immune response is crucial for safety and efficient antigen expression, a certain level of immune stimulation is necessary for a robust adaptive immune response.

Table 2: Comparative Adaptive Immune Response to Modified mRNA



Nucleoside Modification	Key Findings on Adaptive Immunity	Supporting Data (Example)
Unmodified Uridine (U)	Can induce strong T-cell and antibody responses, potentially due to its self-adjuvant effect. [11] However, the strong innate response can also inhibit antigen expression, potentially limiting the overall adaptive response.	In a study with an Andes virus vaccine, hamsters immunized with U-mRNA had greater glycoprotein-binding antibody titers than those immunized with m1Ψ-mRNA, although neutralizing antibody titers were similar.[11][12]
Pseudouridine (Ψ)	Capable of inducing robust humoral and cellular immune responses. The reduced innate signaling allows for higher and more sustained antigen expression, which can drive a strong adaptive response.	Early studies demonstrated that Ψ-modified mRNA could elicit potent antigen-specific T-cell and antibody responses.
N1-methylpseudouridine (m1Ψ)	Elicits potent and durable antibody and T-cell responses. The superior translational efficiency and low immunogenicity of m1Ψ-mRNA contribute to high levels of antigen production, leading to a strong adaptive immune response.[2]	In rhesus macaques, despite differences in innate cytokine profiles, m1\P-modified and unmodified mRNA vaccines led to similar levels and kinetics of antigen-specific antibody and T-cell responses.[2]
5-methylcytosine (m5C)	In the context of saRNA, 5mC modification did not impair B-cell and T-cell responses against the SARS-CoV-2 RBD, while reducing innate immune activation.[7]	A VLPCOV-02 saRNA vaccine with 5mC showed a favorable safety profile and increased serum SARS-CoV-2 immunoglobulin titers in a phase 1 clinical trial.[9]
N6-methyladenosine (m6A)	In vivo data on the adaptive immune response to m6A-modified mRNA vaccines is	A study on an influenza vaccine with mRNA containing 100% Ψ and 20% m6A (M6



Iimited. One study using naked mRNA with m6A and Ψ modifications showed the induction of specific antibodies in mice, although the immunogenicity was considered insufficient.[3]

modification) registered the presence of virus-specific antibodies in immunized mice.

[3]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of immunogenicity. Below are representative protocols for ELISA and ELISpot assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol describes an indirect ELISA to measure the titer of antigen-specific antibodies in serum samples from immunized animals.

- Plate Coating:
 - Dilute the recombinant target antigen to 2 μg/mL in PBS.
 - Add 100 μL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
 - Incubate overnight at 4°C.
- Washing:
 - \circ Wash the plate three times with 200 μ L/well of wash buffer (PBS with 0.05% Tween-20).
- Blocking:
 - Add 200 μL/well of blocking buffer (PBS with 1% BSA).
 - Incubate for 1-2 hours at room temperature.
- Sample Incubation:



- Prepare serial dilutions of serum samples in blocking buffer.
- Wash the plate three times with wash buffer.
- Add 100 μL of diluted serum to the appropriate wells.
- Incubate for 2 hours at room temperature.
- Secondary Antibody Incubation:
 - Wash the plate three times with wash buffer.
 - Add 100 μL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
 diluted in blocking buffer according to the manufacturer's instructions.
 - Incubate for 1 hour at room temperature.
- · Detection:
 - Wash the plate five times with wash buffer.
 - Add 100 μL/well of TMB substrate.
 - Incubate in the dark for 15-30 minutes.
- Stopping the Reaction:
 - Add 50 μ L/well of 2N H₂SO₄ to stop the reaction.
- Data Acquisition:
 - Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.

Enzyme-Linked Immunospot (ELISpot) for Cytokine- Secreting T-cells



This protocol is for the detection of IFN-y-secreting T-cells, a common measure of the cellular immune response.

- Plate Preparation:
 - Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol for 1 minute.
 - Wash the plate five times with sterile PBS.
 - Coat the plate with 100 μL/well of anti-IFN-y capture antibody diluted in sterile PBS.
 - Incubate overnight at 4°C.
- Cell Plating and Stimulation:
 - Wash the plate three times with sterile PBS and block with RPMI medium containing 10%
 FBS for at least 30 minutes at 37°C.
 - Prepare splenocytes or PBMCs from immunized animals.
 - Add 2-5 x 10⁵ cells per well.
 - Add the specific antigen (e.g., peptide pool) to stimulate the cells. Include a positive control (e.g., PHA) and a negative control (medium only).
 - Incubate for 18-24 hours at 37°C in a CO₂ incubator.
- · Detection Antibody Incubation:
 - Wash the plate five times with wash buffer (PBS with 0.05% Tween-20) to remove cells.
 - Add 100 μL/well of biotinylated anti-IFN-y detection antibody diluted in blocking buffer.
 - Incubate for 2 hours at room temperature.
- Enzyme Conjugate Incubation:
 - Wash the plate five times with wash buffer.



- Add 100 μL/well of streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) diluted in blocking buffer.
- Incubate for 1 hour at room temperature.
- Spot Development:
 - Wash the plate five times with wash buffer and then twice with PBS.
 - Add 100 μL/well of BCIP/NBT substrate (for AP) or AEC substrate (for HRP).
 - Monitor spot development for 5-30 minutes.
- Stopping and Drying:
 - Stop the reaction by washing thoroughly with deionized water.
 - Allow the plate to dry completely in the dark.
- Data Analysis:
 - Count the spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.

Conclusion

The modification of nucleosides is a critical strategy for optimizing the immunogenicity of mRNA-based vaccines and therapeutics. Pseudouridine and its derivative, N1-methylpseudouridine, have proven to be highly effective in reducing innate immune activation while promoting robust and durable adaptive immune responses. Emerging modifications such as 5-methylcytosine also show promise in fine-tuning the immune profile of mRNA, particularly for self-amplifying platforms. The immunomodulatory effects of N6-methyladenosine are more complex and require further investigation to be fully harnessed for therapeutic applications. The choice of nucleoside modification should be carefully considered based on the specific application, balancing the need to minimize reactogenicity with the requirement for sufficient immune stimulation to achieve the desired therapeutic or prophylactic effect. This guide provides a foundational understanding and practical data to inform the rational design of next-generation mRNA technologies.



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